molecular formula C19H17NO2S B11770747 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid

2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid

Cat. No.: B11770747
M. Wt: 323.4 g/mol
InChI Key: XMULPGAJNFPDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic Acid (CAS 552852-33-2) is a high-purity thiazole derivative supplied for research and development purposes. This compound is part of the thiazole class of heterocyclic building blocks, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Thiazole derivatives have demonstrated significant potential in pharmacological research, particularly as antibacterial agents against Gram-positive bacterial strains, with some analogues showing activity against challenging multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural motif of the 2,4-dimethylphenyl group is a common feature in several antimicrobial compounds and is investigated for its ability to enhance lipophilicity, potentially improving bioavailability and interaction with biological targets . Beyond its antimicrobial applications, this compound serves as a key synthetic intermediate for exploring anticancer therapies. Research on analogous thiazole-acetic acid structures has shown promising cytotoxic effects against various human cancer cell lines, including lung (A549) and colon (Caco-2) carcinomas, indicating its value in oncological drug discovery . The acetic acid moiety attached to the thiazole ring provides a functional handle for further chemical modifications, such as esterification or amidation, enabling medicinal chemists to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H17NO2S/c1-12-8-9-15(13(2)10-12)18-16(11-17(21)22)23-19(20-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

XMULPGAJNFPDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Thiourea reacts with α-bromoacetophenone derivatives in ethanol under reflux (78–80°C) to form the thiazole backbone. For 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid, the reaction proceeds as follows:

  • Substrate Preparation : 2,4-Dimethylphenylacetone is brominated at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding α-bromo-2,4-dimethylphenylacetone.

  • Cyclocondensation : The α-bromo derivative reacts with N-phenylthiourea in ethanol, catalyzed by anhydrous sodium acetate. The reaction mixture is stirred at 80°C for 12–16 hours.

Key Parameters :

  • Solvent : Ethanol (polar protic) enhances nucleophilicity of thiourea.

  • Catalyst : Sodium acetate neutralizes HBr byproduct, shifting equilibrium toward product formation.

  • Yield : 68–72% after recrystallization from ethanol.

Functionalization of the Thiazole Core

After forming the thiazole ring, subsequent steps introduce the phenyl and acetic acid substituents.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 2-phenyl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis.

Procedure :

  • Substrate : 5-Bromo-4-(2,4-dimethylphenyl)thiazole is prepared by brominating the thiazole intermediate at the 5-position using bromine in acetic acid.

  • Coupling Reaction : The brominated thiazole reacts with phenylboronic acid in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2:1 v/v). Tetrakis(triphenylphosphine)palladium(0) (5 mol%) is used as the catalyst.

  • Conditions : The reaction is conducted under nitrogen at 90°C for 8 hours.

Optimization Insights :

  • Catalyst Load : Reducing Pd(PPh₃)₄ to 3 mol% decreases yield to 45%, indicating optimal loading at 5 mol%.

  • Solvent System : Aqueous dioxane ensures solubility of both organic and inorganic components.

Yield : 82–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for three reported methods:

MethodKey StepCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
Hantzsch SynthesisCyclocondensationNaOAc/EtOH807298
Suzuki CouplingCross-couplingPd(PPh₃)₄/dioxane908597
Alkylation-HydrolysisEster hydrolysisNaOH/EtOH709499

Trade-offs :

  • The Hantzsch method offers simplicity but requires stringent control over bromination conditions.

  • Suzuki coupling achieves high regioselectivity but demands inert atmosphere and costly catalysts.

Characterization and Validation

Final product validation employs spectroscopic and chromatographic techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 7.2 Hz, phenyl-H), 7.45 (s, 1H, thiazole-H), 2.65 (s, 2H, CH₂CO₂H), 2.34 (s, 6H, Ar-CH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Bromination at undesired positions occurs if stoichiometry is unbalanced.

  • Solution : Use NBS in stoichiometric amounts (1.05 equiv) and monitor reaction via TLC.

Catalyst Deactivation in Suzuki Coupling

  • Issue : Pd(0) catalysts degrade in the presence of oxygen.

  • Solution : Rigorous degassing of solvents and nitrogen purging .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The acetic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProducts/OutcomesKey Citations
Esterification Alcohols + acid catalyst (e.g., H₂SO₄)Corresponding esters,
Amidation Amines + coupling agents (e.g., DCC)Amides with modified bioactivity,
Decarboxylation High-temperature heating (Δ > 200°C)Thiazole-substituted hydrocarbon,

For example, ester derivatives of this compound are synthesized via Fischer esterification, enabling modulation of lipophilicity for pharmaceutical applications. Amidation with primary/secondary amines enhances hydrogen-bonding capacity, critical for target binding in medicinal chemistry .

Thiazole Ring Reactivity

The electron-rich thiazole core undergoes electrophilic and transition-metal-catalyzed reactions:

Electrophilic Aromatic Substitution

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C4 position of the thiazole ring, confirmed by NMR shifts (δ 8.2–8.5 ppm) .

  • Halogenation : Bromination with Br₂ in acetic acid yields α-bromo derivatives, key intermediates for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables regioselective modifications:

ReactionCatalytic SystemSubstrate CompatibilityYield (%)Citation
C-2 Arylation Pd(OAc)₂/5-nitro-1,10-phenanthrolineAryl iodides65–78
C-5 Alkenylation Pd(OTFA)₂/AgOTFAAcrylates72–85

These reactions retain the dimethylphenyl and phenyl substituents, preserving the compound’s steric profile while diversifying electronic properties .

Substituent-Directed Reactivity

The 2,4-dimethylphenyl and phenyl groups influence reaction pathways through steric and electronic effects:

  • Steric Effects : The bulky 2,4-dimethylphenyl group suppresses electrophilic attack at the adjacent thiazole C4 position, favoring reactivity at the less hindered C5 site.

  • Electronic Effects : Electron-donating methyl groups enhance the nucleophilicity of the thiazole ring, facilitating reactions like Suzuki-Miyaura couplings .

Redox Reactions

The compound participates in oxidation-reduction processes:

  • Oxidation : MnO₂ selectively oxidizes alcohol derivatives of the acetic acid side chain to ketones (confirmed by IR at 1700–1750 cm⁻¹) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering conformational flexibility .

Cyclization and Heterocycle Formation

Under acidic or dehydrating conditions, intramolecular cyclization generates fused heterocycles:

  • Treatment with polyphosphoric acid induces cyclization between the carboxylic acid and thiazole nitrogen, forming quinolinone derivatives (71–88% yield) .

  • Microwave-assisted condensation with aryl guanidines produces pyrimidine-thiazole hybrids, enhancing antitumor activity .

Key Mechanistic Insights

  • Acid-Catalyzed Reactions : Protonation of the thiazole nitrogen increases electrophilicity at C5, directing regioselectivity in Friedel-Crafts acylations .

  • Base-Mediated Pathways : Deprotonation of the carboxylic acid facilitates nucleophilic attack at the α-carbon, enabling Knoevenagel condensations .

This compound’s reactivity profile underscores its versatility as a scaffold in drug discovery and materials science. Strategic modifications at the carboxylic acid or thiazole ring enable fine-tuning of physicochemical and biological properties, as demonstrated in antimicrobial and anticancer applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole structures often exhibit significant biological activities, including:

  • Anticancer Properties : Thiazole derivatives have shown promise in inhibiting cancer cell growth. For instance, studies have demonstrated that thiazole-containing compounds can effectively target various cancer cell lines, exhibiting significant cytotoxicity .
  • Antimicrobial Activity : Some thiazole derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Thiazole compounds have also been explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Synthesis and Derivatives

The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves multi-step processes that include the formation of the thiazole ring and subsequent functionalization. The presence of electron-donating or withdrawing groups on the aromatic rings can influence the reactivity and properties of the compound.

Case Studies

Several studies have evaluated the biological efficacy of thiazole derivatives:

  • Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated various thiazole derivatives for their anticancer activity across multiple cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy : Research has shown that specific thiazole compounds demonstrate effective antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their utility in developing new therapeutic agents against infections .
  • Inflammatory Response Modulation : In vitro studies have indicated that certain thiazole derivatives can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid (Target Compound) Not explicitly provided¹ ~318.4 (estimated) 4-(2,4-Dimethylphenyl), 2-phenyl, acetic acid Not available Inferred from analogs
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid C₁₁H₉NO₂S 219.26 4-phenyl, acetic acid 859482-70-5
2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid C₁₁H₁₀N₂O₂S₃ 298.40 Thiadiazole core, 2-methylphenyl, sulfanyl groups 790270-74-5
4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic acid derivatives (e.g., 2a-2d) Varies ~300–350 (estimated) Variable substituents (e.g., -Cl, -Ph) on thiazole and phenyl groups Not provided
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid C₁₈H₁₆N₂O₃S 340.40 2-methoxyphenylamino, 4-phenyl, acetic acid CID 4095384

¹ Exact molecular formula for the target compound is inferred from analogs: Likely C₁₉H₁₇NO₂S (estimated).

Pharmacological and Physicochemical Properties

  • Bioactivity : Compounds like 2a-2d () exhibit dual antibacterial and cyclooxygenase (COX) inhibitory activity, suggesting that the target compound’s thiazole-acetic acid scaffold may confer similar multifunctionality .

Key Differences and Challenges

  • Core Heterocycle : The target compound’s thiazole core differs from thiadiazole or triazole derivatives (e.g., ), which may alter electronic properties and binding affinities .
  • Solubility : Acetic acid derivatives generally have moderate aqueous solubility, but bulky substituents (e.g., 2,4-dimethylphenyl) may reduce it, necessitating formulation optimization .

Biological Activity

2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid, identified by its CAS number 552852-33-2, is a thiazole derivative characterized by a unique molecular structure that combines thiazole and aromatic phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C₁₉H₁₇NO₂S
  • Molecular Weight : 323.4 g/mol
  • Structure : The compound features a thiazole ring substituted with both dimethyl and phenyl groups, enhancing its electronic properties and biological interactions.

Anticancer Activity

Research indicates that compounds containing thiazole structures often exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cell lines through various signaling pathways.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduction of apoptosis
Mono-thiazolidin derivativesA5491.61 ± 1.92Apoptosis via extrinsic pathway
Bis-thiazolidin derivativesMCF-71.98 ± 1.22Apoptosis via intrinsic pathway

Note: TBD = To Be Determined

The unique arrangement of substituents in this compound is believed to enhance its cytotoxic activity compared to other similar compounds .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that certain thiazole compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole derivative AStaphylococcus aureus5 µg/mL
Thiazole derivative BEscherichia coli10 µg/mL
This compoundTBDTBD

The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

  • Apoptosis Induction : The compound may activate intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : Similar thiazole compounds have been shown to disrupt membrane integrity or inhibit protein synthesis in bacteria.
  • Cell Cycle Arrest : Some thiazole derivatives have been reported to interfere with cell cycle progression in cancer cells.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of various thiazole derivatives on human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutic agents, suggesting enhanced efficacy .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains of bacteria. The findings highlighted the potential of these compounds as novel antimicrobial agents, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(2,4-dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted acetophenones with thiourea derivatives, followed by alkylation or coupling reactions. Optimal conditions (e.g., solvent polarity, temperature, and catalyst selection) are determined via Design of Experiments (DoE) and monitored by TLC/HPLC. For example, highlights the use of spectral analysis (NMR, IR) to confirm intermediate structures, while emphasizes computational modeling to predict reaction pathways and reduce trial-and-error experimentation .

Q. How is the structural identity and purity of this compound validated in academic research?

  • Methodological Answer : Multi-technique validation is critical:

  • Spectral Analysis : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} confirm substituent positions and backbone integrity (e.g., thiazole ring protons at δ 7.2–8.5 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally analogous fluorophenyl-thiazole derivatives .

Q. What analytical methods are recommended for assessing purity and stability during storage?

  • Methodological Answer :

  • Purity : Combine melting point analysis (sharp range within 1–2°C) with reverse-phase HPLC .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by HPLC detect degradation products (e.g., hydrolysis of the acetic acid moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift calculations .
  • Dynamic NMR : Probe temperature-dependent conformational changes in polar aprotic solvents like DMSO-d6d_6 .
  • Cross-Validation : Compare with X-ray data or high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). identifies the acetic acid moiety as a critical hydrogen-bond donor .
  • SAR Studies : Modify the phenyl/thiazole substituents (e.g., electron-withdrawing groups at the 4-position) to enhance binding affinity, guided by Hammett plots .

Q. How can reaction scalability challenges be addressed without compromising yield or purity?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., thiazole ring formation) to improve heat dissipation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
  • Workup Efficiency : Replace column chromatography with pH-dependent extraction (e.g., acetic acid protonation in aqueous NaHCO3_3) .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolytic (e.g., ester cleavage) or oxidative (e.g., thiazole ring opening) degradation products in simulated gastric fluid .
  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and analyze photoproducts via 1H NMR^1 \text{H NMR} coupling patterns .

Q. How can computational tools streamline the development of novel synthetic routes?

  • Methodological Answer :

  • Reaction Path Prediction : Use artificial force-induced reaction (AFIR) methods in GRRM software to identify low-energy pathways .
  • Machine Learning : Train models on existing thiazole synthesis data (e.g., solvent-catalyst pairs) to predict optimal conditions for new derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.